![molecular formula C12H15N3O3S3 B2565099 N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide CAS No. 1154264-64-8](/img/structure/B2565099.png)

N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

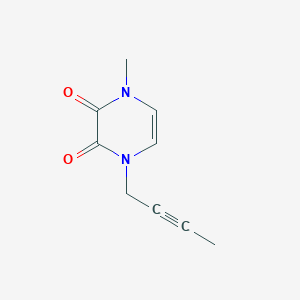

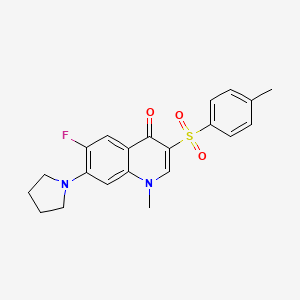

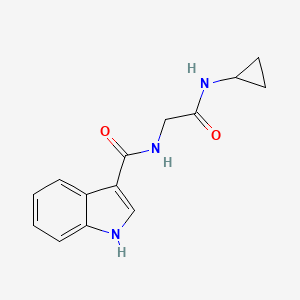

“N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide” is a chemical compound with the CAS Number: 1154264-64-8 . Its molecular weight is 345.47 . The IUPAC name for this compound is N-(2-(4-oxo-2-thioxo-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide .

Molecular Structure Analysis

The molecule is folded along the S…S vector of the [1,4]dithiine six-membered ring . The naphthoquinone and [1,3]dithiole-2-thione moieties are nearly planar . This boat conformation is close to that observed in the analogous compound .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.47 . The InChI code for this compound is 1S/C12H15N3O3S3/c1-21(17,18)13-5-6-15-11(16)9-7-3-2-4-8(7)20-10(9)14-12(15)19/h13H,2-6H2,1H3,(H,14,19) .

Wissenschaftliche Forschungsanwendungen

Vicarious Nucleophilic Substitution

Vicarious nucleophilic substitution (VNS) of hydrogen in compounds activated with sulfur-based electron-withdrawing groups has been explored, highlighting the potential for diverse chemical transformations. The study by Lemek, Groszek, and Cmoch (2008) demonstrates the VNS process at a benzene ring activated by an electron-withdrawing group, which opens possibilities for exploring similar reactions in compounds like N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide (Lemek, Groszek, & Cmoch, 2008).

Sulfonation and Substitution Reactions

The addition of methanesulfenyl chloride to specific substrates, leading to various derivatives, showcases the complex chemical behavior that can be expected from sulfur-containing compounds. Research by Yoshimura et al. (1974) on the substitution of the adducts with water, ethanethiol, and ethanol to produce hydroxy, ethylthio, and ethoxy derivatives respectively, provides insight into the reactivity and potential applications of sulfonation in synthesis processes (Yoshimura, Sugiyama, Matsunari, & Nakamura, 1974).

Metal Coordination Properties

N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, including benzene- and toluenesulfonamide, have been investigated for their metal coordination properties. These studies provide insights into how sulfur- and nitrogen-containing ligands can influence the formation of complex structures, potentially relevant for the design of new materials or catalytic systems (Jacobs, Chan, & O'Connor, 2013).

Eigenschaften

IUPAC Name |

N-[2-(12-oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S3/c1-21(17,18)13-5-6-15-11(16)9-7-3-2-4-8(7)20-10(9)14-12(15)19/h13H,2-6H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUIYCAHOJSBRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2565018.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B2565020.png)

![Methyl 2-(1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2565027.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)